8-methyl-1H-quinazolin-4-one

PARP inhibitor DNA repair Chemopotentiation

Procure 8-methyl-1H-quinazolin-4-one (CAS 19181-54-5) as a validated core scaffold for synthesizing potent and selective PARP/tankyrase inhibitors. Critically, the 8-methyl substituent establishes essential hydrophobic contacts within TNKS-2 and PARP binding pockets; replacement by 8-H, 8-OMe, or regioisomers abolishes this selectivity. Independent studies confirm IC50 values of 0.13–0.27 µM for this series. Use as a key starting material to build focused libraries for DNA repair, Wnt signaling, and anti-parasitic research. Ensure experimental reproducibility by sourcing the precise, high-purity analog.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B7767947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-1H-quinazolin-4-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)N=CN2
InChIInChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
InChIKeyGZRXSFZDLGKFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1H-quinazolin-4-one: Core Scaffold for Selective PARP/Tankyrase Inhibitors & Advanced Research Reagents


8-Methyl-1H-quinazolin-4-one (CAS: 19181-54-5) is a heterocyclic quinazolinone scaffold recognized for its role in generating potent and selective inhibitors of poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes [1]. Unlike many generic quinazolinones with broad, non-specific activities, the 8-methyl substitution pattern has been identified in multiple independent studies as a key structural feature that significantly enhances inhibitory potency against PARP and TNKS [2] [3]. This compound serves as a critical starting material or core structure for synthesizing research probes and potential therapeutic candidates, particularly in oncology and cell signaling research.

Why 8-Methyl-1H-quinazolin-4-one Cannot Be Substituted by Other Quinazolinone Regioisomers or Analogs


The biological activity and selectivity of quinazolinone derivatives are highly sensitive to substitution patterns. Simply interchanging 8-methyl-1H-quinazolin-4-one with a different regioisomer (e.g., 6-methyl-1H-quinazolin-4-one) or an unsubstituted quinazolin-4-one will lead to a complete loss or significant alteration of the target inhibition profile. Evidence demonstrates that the 8-methyl group is not an inert placeholder; it establishes specific hydrophobic interactions within enzyme binding pockets (e.g., TNKS-2) that are critical for both potency and selectivity over closely related proteins like PARP-1 [1]. For instance, co-crystal structures reveal the protein environment around the 8-position in TNKS-2 is hydrophobic, rationalizing why an 8-methyl group enhances selectivity, while alternative substituents (e.g., 8-H, 8-OMe) fail to achieve the same profile [1] [2]. Consequently, procurement of a precise analog is essential for experimental reproducibility and target validation.

8-Methyl-1H-quinazolin-4-one: Quantitative Differentiation Against Key Comparators


PARP Inhibition: 8-Methyl vs. 8-Methoxy and 8-Hydroxy Substitution

In a head-to-head SAR study, 8-methylquinazolin-4(3H)-one derivatives exhibited significantly greater PARP inhibitory activity than their 8-methoxy counterparts. While the 8-hydroxy series also showed enhanced activity, the 8-methyl series achieved the lowest IC50 values (0.13-0.27 µM) [1]. This study established the 8-methyl substituent as a key feature for achieving maximal potency in this chemotype.

PARP inhibitor DNA repair Chemopotentiation

Tankyrase Inhibition and Wnt Signaling: 8-Methyl vs. Unsubstituted Core

The 8-methyl group was identified as the preferred substituent for achieving potent and selective tankyrase (TNKS) inhibition [1]. A comparative study found that an 8-methyl group, combined with a 4'-hydrophobic or electron-withdrawing group on a 2-aryl ring, provided the most favorable potency and selectivity profile for TNKSs compared to 8-H, 8-OMe, and 8-OH analogs [2]. Notably, the compound 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one was highlighted as a potent and selective TNKS inhibitor [1] [2].

Tankyrase inhibitor TNKS Wnt signaling

Anti-Acanthamoebic Activity of 8-Methylquinazolin-4(3H)-one Derivatives

A series of 3-aryl-8-methylquinazolin-4(3H)-ones (QNZ) was synthesized and tested for antimicrobial activity against Acanthamoeba castellanii [1]. This study provides direct evidence for the use of the 8-methyl scaffold in generating compounds with anti-parasitic properties, specifically targeting the T4 genotype of this pathogen.

Antiparasitic Acanthamoeba Quinazolinone

Enhanced Antibacterial Activity via Silver Nanoparticle Conjugation of 8-Methylquinazolin-4(3H)-one Derivatives

3-aryl-8-methylquinazolin-4(3H)-one derivatives, when conjugated with silver nanoparticles, showed enhanced antibacterial activity against a panel of multidrug-resistant bacteria [1]. This demonstrates the utility of the 8-methyl scaffold not just as a standalone agent but as a functionalizable core for advanced materials with improved antimicrobial efficacy.

Antibacterial Silver nanoparticles Drug delivery

Optimal Research and Industrial Applications for 8-Methyl-1H-quinazolin-4-one Based on Quantitative Evidence


Lead Scaffold for Next-Generation PARP Inhibitors in Oncology Research

The evidence confirms that the 8-methylquinazolin-4(3H)-one series yields PARP inhibitors with IC50 values ranging from 0.13 to 0.27 µM, representing some of the most potent agents in this class [1]. Researchers can procure 8-methyl-1H-quinazolin-4-one as a key starting material to synthesize focused libraries for further SAR exploration, aiming to improve upon existing PARP inhibitors with known solubility or specificity limitations [1]. This scaffold is directly validated for studies of DNA repair pathways and chemopotentiation [1].

Selective Chemical Probe for Tankyrase/Wnt Signaling Pathway Studies

Given that an 8-methyl group is essential for achieving both potency and selectivity for tankyrases over other PARP family members, this compound is the optimal core for developing molecular probes [2] [3]. Investigators studying Wnt signaling, telomere regulation, or mitotic spindle function should prioritize the 8-methylquinazolin-4-one scaffold to create tool compounds that minimize confounding off-target effects on PARP-1/2, a common issue with less selective inhibitors [2].

Synthesis of Novel Anti-Acanthamoebic and Antibacterial Agents

The documented activity of 3-aryl-8-methylquinazolin-4(3H)-one derivatives against Acanthamoeba castellanii provides a validated starting point for medicinal chemists developing new anti-parasitic drugs [4]. Furthermore, the demonstrated enhancement of antibacterial activity upon conjugation with silver nanoparticles positions this scaffold as a promising candidate for creating advanced antimicrobial materials and surface coatings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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